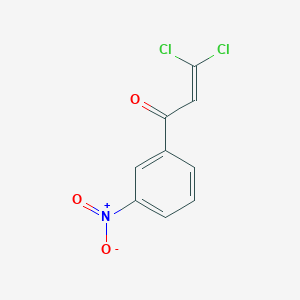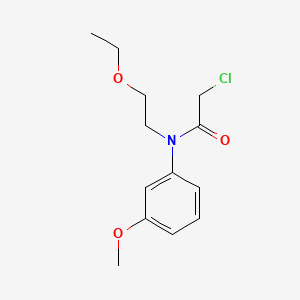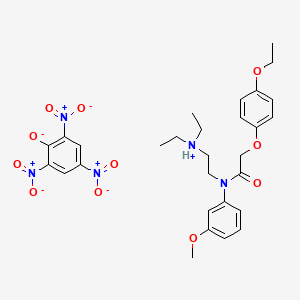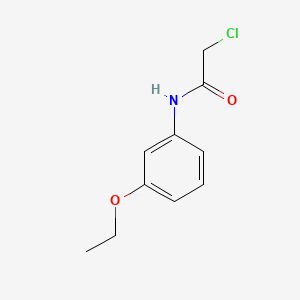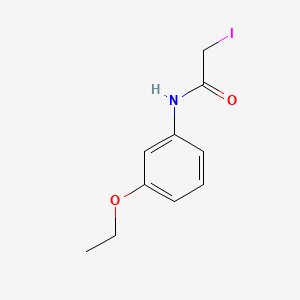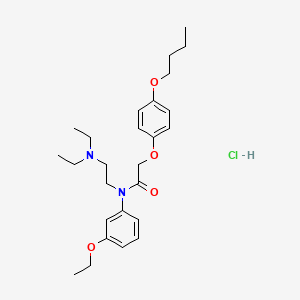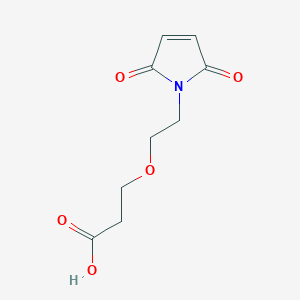
Maleimid-PEG1-Säure
Übersicht
Beschreibung
Mal-PEG1-acid is a non-cleavable 1 unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It contains a maleimide group and a terminal carboxylic acid .
Synthesis Analysis
The synthesis of Mal-PEG1-acid involves the use of a maleimide group and a terminal carboxylic acid . The maleimide group reacts specifically with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
The molecular formula of Mal-PEG1-acid is C9H11NO5 . It contains a maleimide group and a terminal carboxylic acid .Chemical Reactions Analysis
The maleimide group in Mal-PEG1-acid reacts specifically with a thiol group to form a covalent C-S bond . This reaction enables the bioconjugation with thiol-bearing molecules .Physical And Chemical Properties Analysis
Mal-PEG1-acid has a molecular weight of 213.2 g/mol . It is a PEG derivative, and the hydrophilic PEG spacer increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Biokonjugation
Maleimid-PEG1-Säure ist ein nicht spaltbarer Linker für die Biokonjugation . Es enthält eine Maleimid-Gruppe und eine COOH/Carbonsäure-Gruppe, die über eine lineare PEG-Kette verbunden sind . Die Maleimid-Gruppe reagiert mit einer Thiol-Gruppe unter Bildung einer kovalenten Bindung, wodurch die Verbindung eines Biomoleküls mit einem Thiol ermöglicht wird .
Arzneimittelverabreichung
This compound wird bei der Entwicklung von Antikörper-Arzneimittel-Konjugaten (ADCs) eingesetzt, die hochwirksame und zielgerichtete Therapeutika sind . Durch Konjugation des Maleimid-PEG-Linkers an einen Antikörper über einen thiolreagierenden Linker kann das resultierende ADC die zytotoxische Nutzlast selektiv an Krebszellen transportieren, während gesunde Zellen geschont werden .
Diagnosewerkzeuge
This compound wurde bei der Entwicklung neuartiger bildgebender Agenzien und Diagnosewerkzeuge eingesetzt . Durch Konjugation des Maleimid-PEG-Linkers an bildgebende Agenzien wie Fluorophore oder radioaktive Isotope können hochspezifische und sensitive Sonden hergestellt werden, die Krankheitsbiomarker mit hoher Genauigkeit detektieren können .
Regenerative Medizin
This compound hat potentielle Anwendungen im Bereich der regenerativen Medizin . Es kann verwendet werden, um Biomaterialien wie Hydrogele oder Gerüste zu funktionalisieren, um ihre Biokompatibilität zu verbessern und die Zelladhäsion und -proliferation zu fördern .
Verbesserung der Löslichkeit
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien . Diese Eigenschaft macht es in verschiedenen Anwendungen nützlich, in denen eine erhöhte Löslichkeit von Verbindungen gewünscht ist .
Stabile Amidbindungsbildung
Die terminale Carbonsäure von this compound kann mit primären Amingruppen in Gegenwart von Aktivatoren (z. B. EDC oder HATU) reagieren, um eine stabile Amidbindung zu bilden . Diese Eigenschaft ist nützlich in der Peptidsynthese und anderen Anwendungen, in denen stabile Amidbindungen erforderlich sind .
Wirkmechanismus
Target of Action
Mal-PEG1-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Mal-PEG1-acid are the proteins that the antibodies or PROTACs are designed to target. The specific target protein depends on the antibody or PROTAC that Mal-PEG1-acid is used to synthesize .
Mode of Action
Mal-PEG1-acid acts as a linker in the synthesis of ADCs and PROTACs . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This allows the drug to be selectively delivered to the target protein .
Biochemical Pathways
The biochemical pathways affected by Mal-PEG1-acid depend on the specific ADC or PROTAC it is used to synthesize. In general, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in mal-peg1-acid increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Mal-PEG1-acid’s action is the successful synthesis of ADCs or PROTACs that can selectively target and modulate the activity of specific proteins . The molecular and cellular effects of this action depend on the specific ADC or PROTAC synthesized.
Action Environment
The action of Mal-PEG1-acid, as a linker in the synthesis of ADCs and PROTACs, is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .
Safety and Hazards
In case of skin contact with Mal-PEG1-acid, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, seek medical attention .
Eigenschaften
IUPAC Name |
3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZFUAXOTCJZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol](/img/structure/B1675854.png)
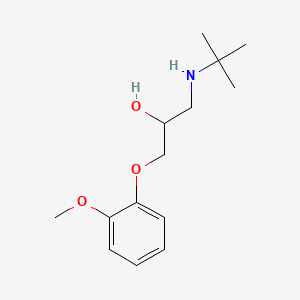
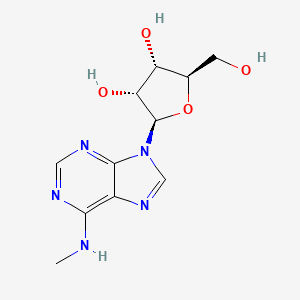
![4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1675859.png)
![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
